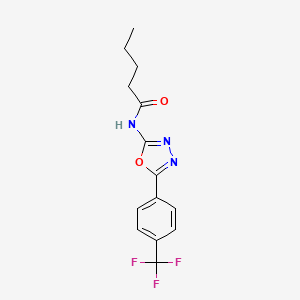![molecular formula C13H14ClFN2O B2636364 N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide CAS No. 2210049-40-2](/img/structure/B2636364.png)
N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide, also known as CPP-115, is a synthetic compound that acts as a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA transaminase, CPP-115 can increase the levels of GABA in the brain, leading to a range of potential therapeutic applications.
Mecanismo De Acción
N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide can increase the levels of GABA in the brain, leading to a range of potential therapeutic effects.
Biochemical and Physiological Effects
The increased levels of GABA in the brain resulting from N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide administration can have a range of biochemical and physiological effects. GABA is an inhibitory neurotransmitter, meaning that it can reduce the activity of neurons in the brain. This can lead to a range of potential therapeutic effects, including reduced anxiety, improved mood, and reduced seizure activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide has several advantages as a research tool. It is highly potent and selective, meaning that it can specifically target the GABA transaminase enzyme without affecting other enzymes or neurotransmitters. However, N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide also has some limitations as a research tool. It is relatively expensive and difficult to synthesize, and its effects on the brain can be complex and difficult to study.
Direcciones Futuras
There are several potential future directions for research on N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of neurological and psychiatric disorders. Another area of interest is the study of the compound's effects on brain function and behavior, which could lead to a better understanding of the underlying mechanisms of these disorders. Finally, there is potential for the development of new and more potent GABA transaminase inhibitors based on the structure of N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide.
Métodos De Síntesis
N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The exact details of the synthesis method are proprietary and not publicly available.
Aplicaciones Científicas De Investigación
N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide has been the subject of extensive scientific research, particularly in the field of neuroscience. Studies have shown that N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide has potential therapeutic applications for a range of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction.
Propiedades
IUPAC Name |
N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN2O/c1-2-13(18)16-9-5-6-17(8-9)10-3-4-11(14)12(15)7-10/h2-4,7,9H,1,5-6,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGOWVRTCWNGQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(C1)C2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone](/img/structure/B2636281.png)

![(E)-N1-(furan-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2636285.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2636287.png)
![3-Bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2636288.png)
![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2636289.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2636294.png)

![(3,3-Difluorocyclobutyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2636297.png)
![methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate](/img/no-structure.png)
![(E)-methyl 4-(1-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-methoxybenzylidene)hydrazinecarbonyl)benzoate](/img/structure/B2636299.png)
![ethyl 4-[5-[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]piperazine-1-carboxylate](/img/structure/B2636300.png)
